Fulvestrant
Overview
Description
Fulvestrant is a selective estrogen receptor degrader used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is marketed under the brand name Faslodex and was first approved for medical use in the United States in 2002 . This compound works by binding to the estrogen receptor and destabilizing it, leading to the receptor’s degradation and subsequent inhibition of estrogen signaling .
Mechanism of Action
Target of Action
Fulvestrant’s primary target is the estrogen receptor (ER) . The ER is a nuclear receptor, and approximately 80% of breast cancers express the ER . The survival and proliferation of these cancers are driven by estrogen acting as the ligand and binding to the ER .
Mode of Action
This compound is a selective estrogen receptor degrader (SERD) . It works by competitively and reversibly binding to estrogen receptors present in cancer cells . This compound achieves its anti-estrogen effects through two separate mechanisms . First, this compound binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors . This leads to complete inhibition of estrogen signaling through the ER .
Biochemical Pathways
This compound’s action affects the estrogen signaling pathway. By binding to the ER, this compound prevents estrogen from binding and initiating the signaling cascade that results in the propagation of breast cancer cells . This disruption of the estrogen signaling pathway is a key aspect of this compound’s anti-tumor efficacy .
Pharmacokinetics
This compound’s pharmacokinetic profile is characterized by its slow release from the injection site, ensuring stable plasma concentrations within a relatively narrow range for at least 28 days post-injection . The major route of excretion is via the feces (~80-90%), with less than 1% being excreted in the urine .
Result of Action
The result of this compound’s action is the inhibition of tumor growth. By downregulating and degrading the ER, this compound inhibits estrogen signaling, which slows the growth of hormone receptor (HR)-positive metastatic breast cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the mode of administration (intramuscular injection) and the patient’s metabolic rate can impact the drug’s bioavailability and effectiveness . Furthermore, this compound’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.88 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fulvestrant is synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the reaction of estradiol with a sulfinyl chloride derivative to introduce the sulfinyl group. This is followed by a series of reactions to extend the carbon chain and introduce the pentafluoropentyl group . The final product is purified through crystallization and other techniques to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent composition, and reaction time. The final product is formulated into a pharmaceutical composition suitable for intramuscular injection .
Chemical Reactions Analysis
Types of Reactions
Fulvestrant undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and enzymes like CYP 3A4.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the sulfinyl group, depending on the desired product.
Major Products
The major products formed from these reactions include various metabolites of this compound, which are typically less active than the parent compound .
Scientific Research Applications
Fulvestrant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective estrogen receptor degradation and related chemical reactions.
Biology: Employed in research on estrogen receptor signaling pathways and their role in cellular processes.
Medicine: Widely used in clinical research to develop new treatments for hormone receptor-positive breast cancer.
Comparison with Similar Compounds
Fulvestrant is unique among selective estrogen receptor degraders due to its high affinity for estrogen receptors and its ability to induce receptor degradation without agonist effects . Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but has partial agonist effects in other tissues.
Anastrozole: An aromatase inhibitor that reduces estrogen production but does not directly degrade estrogen receptors.
Exemestane: Another aromatase inhibitor with a similar mechanism to anastrozole but with different pharmacokinetic properties.
This compound’s unique ability to degrade estrogen receptors makes it particularly effective in treating hormone receptor-positive breast cancer, especially in cases where other endocrine therapies have failed .
Properties
CAS No. |
129453-61-8 |
---|---|
Molecular Formula |
C32H47F5O3S |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(7R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29?,30+,41?/m1/s1 |
InChI Key |
VWUXBMIQPBEWFH-LQKBAPIOSA-N |
impurities |
(7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-6-one-3,17-diol (6-keto-fulvestrant); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10),6-tetraene-3,17-diol (delta6,7-fulvestrant); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant sulfone); (7alpha,17beta)-7-{9-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonylsulfinyl]}-estra-1,3,5(10)-triene-3,17-diol (fulvestrant extended); (7alpha,17beta)-7,7-nonamethylene-bis(estra-1,3,5(10)-triene-3,17-diol (fulvestrant sterol dimer); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant beta-isomer) |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Isomeric SMILES |
C[C@]12CC[C@H]3C([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Appearance |
white to off-white solid powder |
Color/Form |
White powder ... the solution for injection is a clear, colorless to yellow, viscous liquid |
Key on ui other cas no. |
129453-61-8 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
6.72e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)estra-1,3,5(10)-triene-3,17-diol Faslodex fulvestrant ICI 182,780 ICI 182780 ICI-182780 ICI182780 ZM 182780 ZM-182780 ZM182780 |
vapor_pressure |
1.56X10-16 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.